Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Primary Nomenclature Components
The systematic International Union of Pure and Applied Chemistry nomenclature for methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate follows established conventions for complex heterocyclic compounds containing multiple functional groups. The base structure is identified as 1-benzothiophene, specifically the 4,5,6,7-tetrahydro derivative, indicating saturation of the carbocyclic ring while maintaining the aromatic thiophene portion. The numbering system begins from the sulfur atom in the thiophene ring, proceeding through the fused ring system according to International Union of Pure and Applied Chemistry guidelines for heterocyclic nomenclature.
The functional group hierarchy places the carboxylate ester at position 3 as the principal functional group, reflected in the "3-carboxylate" designation. The chloroacetyl amino substituent at position 2 represents a complex amide linkage, systematically named as [(chloroacetyl)amino] to indicate the specific acyl group attached to the amino nitrogen. The phenyl substituent at position 6 of the saturated ring provides additional structural complexity and influences the compound's overall three-dimensional architecture.
Alternative Nomenclature Considerations
Analysis of the compound's nomenclature reveals several alternative systematic names that maintain International Union of Pure and Applied Chemistry compliance while emphasizing different structural aspects. The designation "methyl 2-[(2-chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate" provides explicit positioning of the chlorine atom within the acetyl group, enhancing structural clarity. This alternative nomenclature becomes particularly relevant when considering synthetic pathways and chemical reactivity patterns.
The systematic name can also be expressed as "benzo[b]thiophene-3-carboxylic acid, 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-6-phenyl-, methyl ester," which follows the carboxylic acid derivative naming convention. This nomenclature approach emphasizes the parent carboxylic acid structure and explicitly identifies the methyl ester functionality, providing clear indication of potential hydrolysis sites and esterification chemistry.
Properties
IUPAC Name |
methyl 2-[(2-chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3S/c1-23-18(22)16-13-8-7-12(11-5-3-2-4-6-11)9-14(13)24-17(16)20-15(21)10-19/h2-6,12H,7-10H2,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUISIESUYVPDAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₈ClNO₃S
- CAS Number : 519016-71-8
- Structure : The compound features a benzothiophene core with chloroacetyl and methyl carboxylate substituents.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. Below are detailed findings from recent studies.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of similar benzothiophene derivatives. For instance, compounds related to this compound have shown significant activity against various bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Methyl 2-[(chloroacetyl)amino]-6-phenyl... | Bacillus subtilis | 8 µg/mL |
These results suggest that the compound may be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory potential of related compounds has been documented. For instance, derivatives of benzothiophene have been shown to inhibit pro-inflammatory cytokines in vitro. A study demonstrated that the compound could reduce levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli. The inhibition was dose-dependent and significant at concentrations above 10 µM .
Anticancer Properties
The anticancer activity of this compound has been explored in several studies. Notably:
- Mechanism of Action : The compound inhibits the glutathione peroxidase 4 (GPX4), a critical enzyme in regulating oxidative stress in cancer cells. This inhibition leads to increased reactive oxygen species (ROS), promoting ferroptosis in cancer cells .
- Case Study : In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in significant cell death at concentrations as low as 50 nM. The IC50 was determined to be approximately 100 nM .
-
Comparative Analysis : The efficacy of this compound was compared with standard chemotherapeutics:
- Doxorubicin : IC50 = 0.5 µM
- Methyl 2-[(chloroacetyl)amino]-... : IC50 = 0.1 µM
This suggests that methyl 2-[(chloroacetyl)amino]-6-phenyl... may be more potent than some conventional agents .
Comparison with Similar Compounds
Molecular Data :
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₁₉ClN₂O₃S (inferred) | |
| Molecular Weight | ~393.88 g/mol (calculated) | |
| CAS Number | 438532-80-0 |
The target compound belongs to a family of 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylates. Structural variations at positions 2, 3, and 6 significantly influence physicochemical and functional properties. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Key Findings:
Electrophilic Reactivity: The chloroacetyl group in the target compound distinguishes it from non-halogenated analogs (e.g., ), enabling nucleophilic substitution or cross-coupling reactions .
Ethyl/phenoxy substitutions () introduce greater conformational flexibility and polarity, altering solubility profiles.
Biological Implications: The carboxamide derivative () may exhibit improved metabolic stability compared to ester-containing analogs due to reduced susceptibility to esterase cleavage. Chlorophenoxyacetyl derivatives () could enhance interactions with aromatic residues in enzyme active sites.
Q & A
Q. What are the optimal synthetic routes for Methyl 2-[(chloroacetyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis involves a multi-step process, typically starting with the preparation of a tetrahydrobenzothiophene intermediate. For example, in analogous compounds, intermediate 11f (50 mg) was dissolved in dry CH₂Cl₂ (7 mL) and reacted with a 1.2 molar equivalent of anhydride under nitrogen protection, followed by reflux and purification via reverse-phase HPLC (30%→100% methanol-water gradient) to achieve 67% yield . Key parameters include solvent choice (e.g., CH₂Cl₂ for anhydrous conditions), reaction time (overnight reflux), and stoichiometric ratios. Optimization may involve screening alternative solvents (e.g., THF or DMF) or catalysts to enhance acylation efficiency.
Q. Table 1: Example Reaction Conditions from Analogous Syntheses
| Parameter | Condition | Yield | Reference |
|---|---|---|---|
| Solvent | CH₂Cl₂ | 67% | |
| Reflux Time | 12–16 hours | — | |
| Purification Method | Reverse-phase HPLC | — |
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer : Structural confirmation requires a combination of techniques:
- IR Spectroscopy : Detect functional groups (e.g., C=O at ~1700 cm⁻¹, NH at ~3300 cm⁻¹) to verify acylation and carbamate formation .
- NMR Spectroscopy : ¹H and ¹³C NMR provide detailed assignments. For example, in related compounds, phenyl protons appear as multiplet signals at δ 7.2–7.5 ppm, while methyl ester groups resonate at δ 3.7–3.9 ppm .
- Melting Point Analysis : Consistent melting ranges (e.g., 213–226°C for analogous compounds) confirm purity .
Q. What initial biological screening approaches are recommended for assessing this compound's antibacterial activity?
- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution methods with concentrations ranging from 0.5–128 µg/mL. For mechanistic insights, combine with membrane permeability assays (e.g., propidium iodide uptake) to evaluate disruption of bacterial cell walls .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound's structure using software like SHELXL?
- Methodological Answer : SHELXL refinement may encounter issues such as twinning or poor data resolution. Strategies include:
Q. What methodologies are recommended for analyzing the hydrogen bonding network and its impact on the compound's stability?
- Methodological Answer : Use graph-set analysis (as per Etter’s formalism) to classify hydrogen bonds into motifs (e.g., chains, rings). For example, N—H···O interactions in the crystal lattice can stabilize the tetrahydrobenzothiophene core. Calculate interaction energies using quantum mechanical methods (e.g., DFT at B3LYP/6-31G* level) to quantify stabilization effects .
Q. How can conformational analysis of the tetrahydrobenzothiophene ring inform structure-activity relationships?
- Methodological Answer : Apply Cremer-Pople puckering parameters to quantify ring distortion. For six-membered rings, calculate θ (puckering amplitude) and φ (phase angle) from atomic coordinates. Compare with bioactivity data to identify correlations between puckering and antibacterial efficacy. Software like WinGX can generate these parameters from crystallographic data .
Q. What advanced strategies can elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) with site-directed mutagenesis of bacterial targets (e.g., penicillin-binding proteins). Validate predictions using surface plasmon resonance (SPR) to measure binding kinetics (e.g., KD values). Cross-reference with transcriptomic profiling to identify downstream gene expression changes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
